

Technical Support Center: C.I. Disperse Red 54 Dyeing Optimization

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Compound of Interest

Compound Name: C.I. Disperse red 54

Cat. No.: B1143416

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **C.I. Disperse Red 54** for dyeing applications. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal and reproducible results.

Data Presentation: Key Dyeing Parameters

The following tables summarize the critical parameters for achieving successful dyeing of polyester fibers with **C.I. Disperse Red 54**.

Table 1: Optimal Dye Bath Conditions

Parameter	Recommended Value	Remarks
pH	4.5 - 5.5	A weakly acidic medium is crucial for dye stability and to prevent hydrolysis of polyester fibers at high temperatures.[1] Acetic acid is commonly used to adjust the pH.[2][3]
Dyeing Temperature	125°C - 135°C	High temperatures are necessary to swell the polyester fibers, allowing for the diffusion and fixation of the disperse dye.[1] The optimal temperature for many disperse dyes is around 130°C.[2][4]
Liquor Ratio	10:1 to 20:1	This ratio of the weight of the dyeing liquid to the weight of the fabric can be adjusted based on the specific equipment and desired shade depth.
Dispersing Agent	0.5 - 1.0 g/L	Essential for maintaining a stable dispersion of the dye particles and preventing agglomeration.[1]
Leveling Agent	0.5 - 1.0 g/L	Promotes even distribution of the dye on the fabric surface, preventing patchy or streaky dyeing.[5]

Table 2: Typical Colorfastness Properties of Disperse Dyes on Polyester

Fastness Property	ISO Method (Typical)	Rating (1-5 Scale)	Factors Influencing Rating
Washing Fastness	ISO 105-C06	4-5	Proper reduction clearing after dyeing is critical to remove surface dye and achieve high wash fastness. [2] [6]
Light Fastness	ISO 105-B02	5-6	Dependent on the chemical structure of the dye and the dyeing concentration.
Rubbing Fastness (Dry)	ISO 105-X12	4-5	Inadequate reduction clearing can lead to poor rubbing fastness.
Rubbing Fastness (Wet)	ISO 105-X12	3-4	Generally lower than dry rubbing fastness.
Sublimation Fastness	ISO 105-P01	4-5	Important for post-dyeing heat treatments like heat setting.

Experimental Protocols

A detailed methodology for a standard high-temperature, high-pressure (HTHP) exhaust dyeing process for polyester with **C.I. Disperse Red 54** is provided below.

Pre-treatment of Polyester Fabric

- Objective: To remove any impurities, such as oils and sizes, that could interfere with dye uptake.
- Procedure:

- Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).
- Treat the polyester fabric in this bath at 60-70°C for 20-30 minutes.
- Rinse the fabric thoroughly with hot water and then cold water.
- Dry the fabric before dyeing.

Dye Bath Preparation and Dyeing Cycle

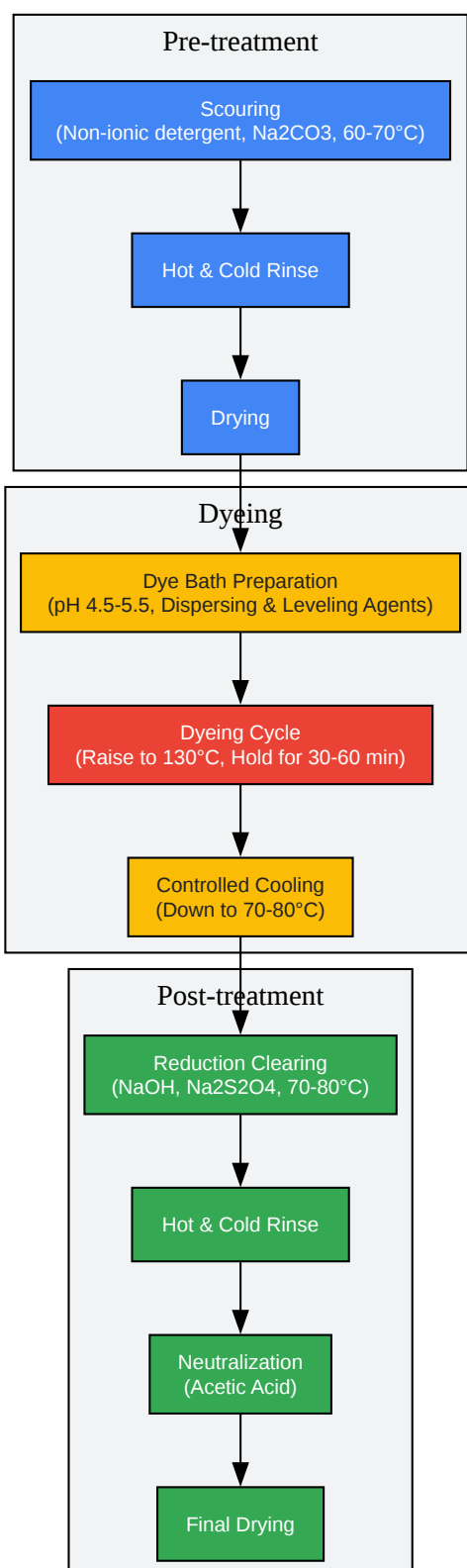
- Objective: To dye the polyester fabric with **C.I. Disperse Red 54** under optimal conditions.
- Procedure:
 - Set the liquor ratio in the dyeing vessel (e.g., 10:1).
 - Add a dispersing agent (0.5 - 1.0 g/L) and a leveling agent (0.5 - 1.0 g/L) to the water.
 - Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[\[2\]](#)[\[3\]](#)
 - Prepare a dispersion of **C.I. Disperse Red 54** by pasting the required amount of dye powder with a small amount of cold water and the dispersing agent, then diluting with warm water (40-50°C).
 - Add the dye dispersion to the bath.
 - Introduce the pre-treated polyester fabric into the dye bath at approximately 60°C.
 - Raise the temperature to 130°C at a rate of 1-2°C per minute.[\[5\]](#)
 - Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.
 - Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.

Post-treatment: Reduction Clearing

- Objective: To remove unfixed dye from the fabric surface, thereby improving wash fastness and preventing color bleeding.[\[2\]](#)[\[6\]](#)

- Procedure:
 - Drain the dye bath.
 - Prepare a new bath containing:
 - Sodium hydrosulfite (1-2 g/L)
 - Caustic soda (1-2 g/L)
 - Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes.
 - Drain the reduction bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
 - Neutralize the fabric with a dilute solution of acetic acid if necessary.
 - Dry the fabric.

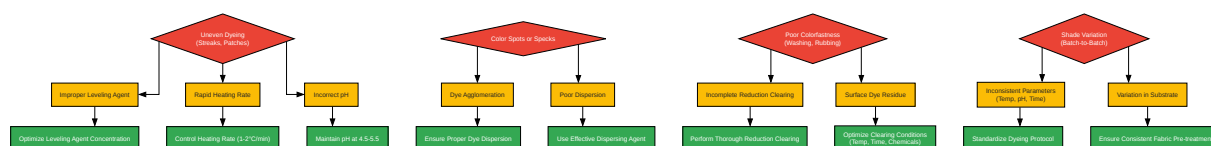
Mandatory Visualization



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Caption: Experimental workflow for high-temperature dyeing of polyester with **C.I. Disperse Red 54**.

Troubleshooting Guide



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Caption: Troubleshooting logic for common issues in **C.I. Disperse Red 54** dyeing.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for maintaining an acidic pH during the dyeing process?

A1: A weakly acidic pH range of 4.5-5.5 is optimal for the stability of most disperse dyes, including **C.I. Disperse Red 54**.^{[1][3]} Dyeing in a neutral or alkaline medium, especially at high temperatures, can lead to hydrolysis of the dye, which can alter its shade and reduce its stability.^[1] Additionally, an acidic environment helps to prevent the hydrolysis of the polyester fibers themselves.

Q2: Why is a high temperature of 130°C necessary for dyeing polyester?

A2: Polyester has a compact and crystalline molecular structure, which makes it difficult for dye molecules to penetrate at lower temperatures.^[7] The high temperature increases the kinetic energy of the dye molecules and causes the amorphous regions of the polyester fibers to swell.

This "opening up" of the fiber structure allows the disperse dye to diffuse into the polymer matrix and become physically trapped, leading to a durable and colorfast dyeing.[4]

Q3: My dyed fabric has a chalky feel and poor rubbing fastness. What is the likely cause?

A3: This is often due to the presence of oligomers, which are low molecular weight by-products of polyester manufacturing. During high-temperature dyeing, these oligomers can migrate to the fiber surface and crystallize upon cooling, trapping some of the dye. A thorough reduction clearing after dyeing is essential to remove both the surface dye and these oligomers.

Q4: Can I dye polyester/cotton blends with **C.I. Disperse Red 54**?

A4: **C.I. Disperse Red 54** will only dye the polyester component of the blend. The cotton portion will remain largely unstained. To dye both fibers, a two-stage process is typically required, using disperse dyes for the polyester and a different class of dyes, such as reactive dyes, for the cotton.

Q5: What is the purpose of a dispersing agent?

A5: Disperse dyes are only sparingly soluble in water. A dispersing agent is a surfactant that surrounds the fine dye particles, preventing them from clumping together (agglomerating) in the dye bath.[3] A stable dispersion is crucial for achieving an even and speck-free dyeing.[1]

Q6: How can I improve the wash fastness of my dyed fabric?

A6: The most effective way to improve wash fastness is by performing a thorough reduction clearing after the dyeing process.[2][6] This step removes any unfixed dye particles from the surface of the fibers that would otherwise wash off during laundering, causing color bleeding and staining of other fabrics. Optimizing the reduction clearing parameters (temperature, time, and chemical concentrations) is key to achieving excellent wash fastness.

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